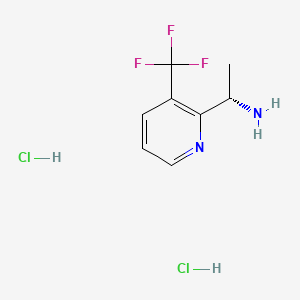

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

(1S)-1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2.2ClH/c1-5(12)7-6(8(9,10)11)3-2-4-13-7;;/h2-5H,12H2,1H3;2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBRARJZRLYDRV-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)C(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=N1)C(F)(F)F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2F3N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Parameters:

-

Catalyst : [Ir(cod)Cl]₂ with H₈-BINOL-based phosphoramidite ligands (e.g., L4 ).

-

Conditions :

-

Solvent: Trifluoroethanol (TFE)/methyl acetate (1:1).

-

Temperature: 40°C.

-

Pressure: H₂ (50 bar).

-

-

Yield : 94% enantiomeric excess (ee) at 0.05 mol% catalyst loading.

Mechanistic Insight :

Density functional theory (DFT) studies reveal that the primary amine coordinates to iridium via a (N)H–O(P) hydrogen bond, enabling an outer-sphere hydride transfer. This pathway minimizes racemization and side reactions.

Chiral Resolution of Racemic Mixtures

Racemic 1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-amine is synthesized via reductive amination, followed by diastereomeric salt formation for resolution.

Steps:

-

Reductive Amination :

-

Diastereomeric Resolution :

Multi-Step Synthesis from Pyridine Derivatives

This approach constructs the trifluoromethylpyridine core before introducing the ethylamine side chain.

Pathway:

-

Trifluoromethylpyridine Synthesis :

-

Nucleophilic Substitution :

-

Chiral Separation :

Enzymatic Kinetic Resolution

Lipases or transaminases selectively catalyze the acetylation or deamination of the (R)-enantiomer, leaving the (S)-amine intact.

Example:

-

Enzyme : Candida antarctica Lipase B (CAL-B).

-

Conditions :

-

Acyl donor: Vinyl acetate.

-

Solvent: tert-Butyl methyl ether (TBME).

-

Comparison of Synthetic Routes

Industrial-Scale Optimization

For kilogram-scale production, the iridium-catalyzed method is preferred:

-

Batch Size : 10 kg of ketone substrate.

-

Catalyst Loading : 0.02 mol% Ir-L4 .

Analytical Characterization

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl groups have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell growth .

Table 1: Anticancer Activity of Trifluoromethyl Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | PC3 | TBD |

| Trifluoromethyl pyrimidine derivative | K562 | TBD |

| Trifluoromethyl substituted sulfonamide | A549 | TBD |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies suggest that trifluoromethyl-containing compounds can exhibit enhanced activity against bacteria and fungi, making them potential candidates for new antimicrobial agents .

Insecticidal and Fungicidal Properties

The incorporation of trifluoromethyl groups into agrochemical formulations has been shown to improve insecticidal and fungicidal efficacy. Research indicates that certain derivatives of trifluoromethyl pyridine compounds can outperform traditional pesticides in terms of effectiveness against pests and pathogens .

Table 2: Efficacy of Trifluoromethyl Agrochemicals

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| This compound | Aphids | TBD |

| Novel trifluoromethyl pyrimidine derivative | Fungal pathogens | TBD |

Polymer Chemistry

The unique properties of this compound allow it to be used in the development of advanced materials. Its ability to modify polymer surfaces can lead to improved thermal stability and mechanical properties .

Case Study 1: Anticancer Research

A study conducted on a series of trifluoromethyl-substituted amines demonstrated that these compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to apoptosis induction via the mitochondrial pathway, highlighting the therapeutic potential of such compounds .

Case Study 2: Agrochemical Development

In another research effort, a novel insecticide formulation based on trifluoromethyl pyridine derivatives was tested in agricultural settings. The results showed a marked reduction in pest populations compared to untreated controls, suggesting that these compounds could serve as effective alternatives to conventional pesticides .

Mechanism of Action

The mechanism of action of (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s structural analogs vary in substituent groups, pyridine ring positions, and salt forms. Below is a detailed comparison:

Physicochemical and Functional Insights

Substituent Effects: The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to methoxy or halogenated analogs . This group’s electron-withdrawing nature also influences aromatic ring reactivity and binding interactions.

Salt Forms: Dihydrochloride salts (target and ) generally exhibit higher aqueous solubility than monohydrochloride analogs (e.g., ), favoring in vitro assays or formulation .

Stereochemical Impact: The (S)-enantiomer in the target compound and is crucial for enantioselective interactions, such as binding to chiral pockets in enzymes.

Biological Activity

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride, also known by its CAS number 2828439-89-8, is a chiral amine compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure:

- Molecular Formula: C8H10ClF3N2

- Molecular Weight: 226.63 g/mol

- CAS Number: 2828439-89-8

The synthesis of (S)-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-amine typically involves the reaction of 3-(trifluoromethyl)pyridine with a suitable chiral amine precursor under specific conditions, often utilizing catalysts and solvents to optimize yield and purity. Purification techniques such as chromatography are commonly employed to isolate the desired compound .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The compound may exert its effects by:

- Binding to Enzymes or Receptors: The trifluoromethyl group enhances lipophilicity, potentially improving binding affinity to target proteins.

- Modulating Biochemical Pathways: It may influence signaling pathways involved in cellular proliferation or apoptosis.

- Covalent Interactions: As an electrophilic species, it can form covalent bonds with nucleophilic sites on biomolecules, leading to altered biological functions .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 3.12 to 12.5 µg/mL, suggesting that (S)-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-amine may also possess similar activity .

Antiproliferative Effects

In vitro studies have highlighted the potential of this compound as an antiproliferative agent. For example, derivatives of pyridine have been evaluated for their ability to inhibit cancer cell growth, with some showing IC50 values in the low micromolar range. The structure–activity relationship (SAR) studies suggest that modifications to the pyridine ring can significantly enhance potency against various cancer cell lines .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus, with an MIC comparable to established antibiotics like ciprofloxacin .

Evaluation of Antiproliferative Activity

Another investigation focused on the antiproliferative effects of pyridine-based compounds on human cancer cell lines. The study found that modifications at the 3-position of the pyridine ring enhanced cytotoxicity significantly. Specifically, compounds with trifluoromethyl substitutions demonstrated increased activity compared to their non-substituted counterparts .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are available for (S)-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via stereoselective reductive amination of a ketone precursor (e.g., 3-(trifluoromethyl)pyridine-2-carbaldehyde) using chiral catalysts like (R)- or (S)-BINAP-Ru complexes to control enantiomeric purity. Optimization involves adjusting reaction parameters:

- Temperature : 60–80°C for improved kinetics.

- Catalyst loading : 1–5 mol% to balance yield and cost.

- Reducing agents : Sodium cyanoborohydride (NaBH3CN) in methanol for selective amine formation.

- Salt formation : Treatment with HCl in ethanol yields the dihydrochloride salt .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify the pyridinyl moiety (δ 8.2–8.8 ppm for aromatic protons) and trifluoromethyl group (δ -62 ppm in ¹⁹F NMR).

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 190.17 (free base) and chloride adducts for the salt form .

- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane:isopropanol (80:20) to assess enantiomeric excess (>98% for S-configuration) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at 25°C, 40°C, and 60°C for 1–3 months.

- Humidity : 75% RH to assess hygroscopicity.

- Light exposure : Test under UV/visible light (ICH Q1B guidelines).

- Analysis : Track degradation via UPLC (e.g., Waters BEH C18 column, 1.7 µm) with UV detection at 254 nm. Key degradation products include hydrolyzed amine or oxidized pyridine derivatives .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities and ensure chiral purity in the final product?

- Methodological Answer :

- Chiral chromatography : Use preparative HPLC with cellulose-based columns (e.g., Chiralcel OD-H) to separate (S)- and (R)-enantiomers.

- Kinetic resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively esterify the undesired enantiomer.

- Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra to reference standards .

Q. How can impurity profiling be systematically conducted for this compound?

- Methodological Answer :

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal stress (80°C).

- LC-MS/MS identification : Characterize impurities (e.g., regioisomers, diastereomers) using Q-TOF mass spectrometry.

- Reference standards : Synthesize potential impurities (e.g., 2-(4-trifluoromethylpyridin-3-yl) derivatives) for spiking studies .

Q. What methodological considerations apply to the dihydrochloride salt formation?

- Methodological Answer :

- Counterion selection : HCl is preferred due to improved solubility in aqueous buffers (e.g., PBS) and stability in solid-state.

- Stoichiometry : Use 2 equivalents of HCl in ethanol to ensure complete salt formation.

- Crystallization : Optimize solvent (ethanol/water mixtures) and cooling rates to enhance crystal habit and reduce amorphous content .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., receptors)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on a sensor chip to measure binding affinity (KD).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding in PBS buffer (pH 7.4).

- Molecular docking : Use software like AutoDock Vina to predict binding poses with the pyridinyl-Trifluoromethyl moiety as a key pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.